PDE4B Inhibitor Potency: The 4-Methyl Carboxamide Scaffold Enables a >40-Fold Improvement in Lead Potency Over the Unsubstituted Core
The 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold is the direct precursor to advanced PDE4B leads. An SAR campaign demonstrated that functionalizing this core, starting from the unsubstituted pyrrolo[2,3-b]pyridine-2-carboxamide (Compound 7, PDE4B IC50 = 480 nM), led to compound 11h, which achieved a PDE4B IC50 of 0.8 nM. This represents a 600-fold improvement in potency that is predicated on the specific substitution pattern of the 4-methyl core. The lead compound 11h also significantly inhibited TNF-α release from macrophages and was selective against a panel of CNS receptors [1].
| Evidence Dimension | PDE4B enzyme inhibition potency |
|---|---|
| Target Compound Data | Derived lead compound 11h PDE4B IC50 = 0.8 nM |
| Comparator Or Baseline | Unsubstituted pyrrolo[2,3-b]pyridine-2-carboxamide (Compound 7) PDE4B IC50 = 480 nM; Isomeric N-methylated pyrrolo[3,2-b]pyridine (Compound 6) was not active. |
| Quantified Difference | 600-fold improvement in IC50 over the core scaffold; complete inactivity for the isomeric core. |
| Conditions | In vitro enzymatic assay (PDE4B) |
Why This Matters
Procuring the precise 4-methyl-2-carboxamide scaffold ensures access to a high-potency lead series (sub-nanomolar IC50) with proven selectivity, a result that is unattainable from the isomeric or des-methyl pyrrolopyridine cores which show weak or no activity, respectively.
- [1] Vadukoot, A. K., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11, 1848–1854. View Source
